2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 2 with a 4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl group and at position 5 with a [(pyridin-3-yl)methyl]amino moiety. The sulfonyl group on the phenyl ring and the pyridinylmethylamino substituent suggest applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring polar interactions .
Properties
IUPAC Name |
2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-16-4-3-11-27(15-16)31(28,29)19-8-6-18(7-9-19)21-26-20(12-23)22(30-21)25-14-17-5-2-10-24-13-17/h2,5-10,13,16,25H,3-4,11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVOIMOZEVADAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.5 g/mol. The structure features a sulfonamide moiety, an oxazole ring, and a pyridine derivative, which may contribute to its biological activities.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies have shown that derivatives containing oxazole rings can inhibit tumor cell proliferation by inducing apoptosis and blocking cell cycle progression. A related compound demonstrated efficacy against glioma cells by activating multiple cell death pathways while sparing normal astrocytes .
Anti-inflammatory Effects
The presence of the piperidine sulfonamide group suggests potential anti-inflammatory properties. Sulfonamides are known to inhibit various inflammatory mediators. In preclinical models, compounds with similar structures have shown to reduce inflammatory markers in conditions such as arthritis and colitis .
The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or receptors involved in disease pathways. For example, bioisosteric modifications in drug design have been shown to enhance potency by improving binding affinity to target proteins . This compound may interact with multiple targets due to its complex structure, affecting pathways related to cell growth and inflammation.
Case Studies
- Anti-glioma Activity : A study evaluated the effects of a structurally related compound on glioma cells, revealing that it inhibited proliferation and induced necroptosis through AMPK-independent pathways . This suggests that similar mechanisms may be applicable to our compound.
- Inflammatory Response : Another investigation into sulfonamide-based compounds indicated their ability to modulate immune responses by inhibiting cytokine production and reducing leukocyte migration in animal models .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Analysis
*Calculated based on structural formula.
Key Observations:
- Core Heterocycle Diversity: The target’s 1,3-oxazole core distinguishes it from pyrimidine () or pyrano-pyrazole () analogs. Oxazoles are less common in medicinal chemistry but offer unique electronic profiles for target engagement .
- Sulfonyl Group Impact: The 3-methylpiperidine-sulfonylphenyl group in the target compound may enhance solubility and receptor binding compared to simpler sulfonyl groups (e.g., morpholinosulfonyl in ) .
- Carbonitrile Positioning: The 4-carbonitrile in the oxazole core contrasts with 5-carbonitrile in pyrano-pyrazoles (). Positional differences influence dipole moments and hydrogen-bonding capacity, affecting target selectivity .
Substituent-Driven Pharmacological Effects
Piperidine vs. Morpholine Sulfonyl Groups:
- Piperidine-containing analogs in showed moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .
- Morpholinosulfonyl (): Morpholine’s oxygen atom increases hydrophilicity but may reduce blood-brain barrier penetration compared to piperidine .
Pyridinylmethylamino vs. Trifluoromethyl Groups:
- The target’s pyridinylmethylamino group enables π-π stacking and hydrogen bonding, advantageous for kinase inhibition (e.g., targeting JAK2 or EGFR). In contrast, the trifluoromethyl group in ’s compound enhances lipophilicity and electron-withdrawing effects, favoring cytotoxicity in cancer cells .
Research Findings and Implications
- Antimicrobial Potential: Piperidine-sulfonyl derivatives (e.g., ) exhibit broad-spectrum activity, suggesting the target compound may share this trait. However, the oxazole core’s electron-deficient nature could enhance Gram-negative activity .
- Kinase Inhibition: The pyridinylmethylamino group aligns with known kinase inhibitors (e.g., imatinib’s pyridine motif).
- Metabolic Stability : The 3-methylpiperidine group may reduce CYP450-mediated metabolism compared to morpholine derivatives, as seen in ’s analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
